2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol
Description
2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol is a cyclobutanol derivative featuring a cyclohexyl(methyl)amino substituent at the 2-position of the cyclobutane ring.
The molecular formula of 2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol is inferred as C₁₁H₂₁NO (calculated molecular weight: 183.3 g/mol). The cyclohexyl group introduces significant steric bulk and lipophilicity, while the hydroxyl group at position 1 contributes to hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-12(10-7-8-11(10)13)9-5-3-2-4-6-9/h9-11,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLBHVPPRUFZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol typically involves the reaction of cyclohexylamine with cyclobutanone under controlled conditions. The reaction is facilitated by the presence of a methylating agent, such as methyl iodide, which introduces the methyl group to the amino moiety. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to ensure the proper dissolution of reactants and intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, ethers
Scientific Research Applications
2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol has shown potential in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The cyclohexyl group in the target compound confers higher lipophilicity compared to the aromatic substituent in trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol. This impacts membrane permeability and bioavailability .
Solubility: The hydroxyl group in cyclobutanol derivatives enhances aqueous solubility relative to purely aliphatic analogs like cyclohexane derivatives (e.g., cyclohexanol, boiling point 161°C) .
Synthetic Complexity: The bicyclic structure of 1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-ol introduces synthetic challenges due to ring strain, whereas the target compound’s monocyclic structure may simplify synthesis .
Reactivity and Functional Group Interactions
- Amino Group Reactivity: The cyclohexyl(methyl)amino group in the target compound is less nucleophilic than primary amines (e.g., cyclohexylamine) due to steric hindrance from the methyl and cyclohexyl groups. This reduces its propensity for unwanted side reactions in coupling steps .
- Hydroxyl Group: The hydroxyl group at position 1 can participate in hydrogen bonding, similar to cyclohexanol, which has a well-documented enthalpy of vaporization (-348.1 kJ/mol) .
Data Gaps :
- Experimental validation of logP, melting point, and spectroscopic data.
- Toxicological profiling to assess safety margins.
Biological Activity
2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound features a cyclobutane ring substituted with a hydroxyl group and an amino group, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for developing therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 179.28 g/mol
- CAS Number : 2165985-41-9
Structural Features
| Feature | Description |
|---|---|
| Cyclobutane Ring | Four-membered carbon ring |
| Amino Group | Primary amine |
| Hydroxyl Group | Alcohol functional group |
| Cyclohexyl Substituent | Aliphatic cycloalkane structure |
The biological activity of 2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Key Molecular Targets:
- Enzymes involved in metabolic pathways
- Receptors associated with neurotransmission
- Ion channels influencing cellular excitability
Pharmacological Studies
Recent studies have focused on evaluating the pharmacological effects of this compound. Notable findings include:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress, suggesting possible applications in neurodegenerative diseases.
Study 1: Antitumor Efficacy
A study evaluated the effect of 2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol on breast cancer cell lines (e.g., MDA-MB-231). The compound was administered in varying concentrations, and cell viability was assessed using MTT assays.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Study 2: Neuroprotection
In a neuroprotection assay using neuronal cells exposed to oxidative stress, treatment with the compound resulted in a significant decrease in cell death compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 40 |
| Compound (10 µM) | 70 |
| Compound (50 µM) | 85 |
These findings suggest that the compound may enhance neuronal survival under stress conditions.
Comparison with Similar Compounds
To contextualize the biological activity of 2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol, it is essential to compare it with structurally similar compounds.
Comparative Table
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol | Antitumor, Neuroprotective | Modulation of enzyme/receptor activity |
| Cyclobutylamine | Antidepressant effects | Serotonin receptor modulation |
| N-Methylcyclobutylamine | Analgesic properties | Opioid receptor interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
